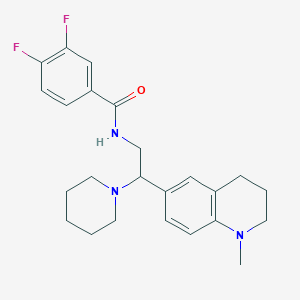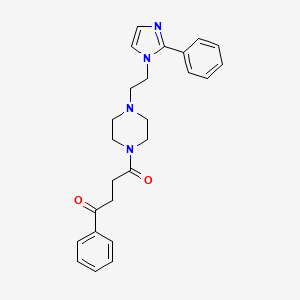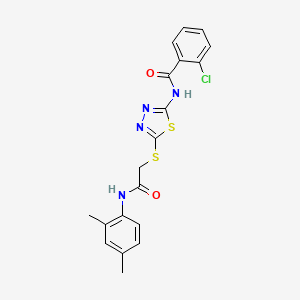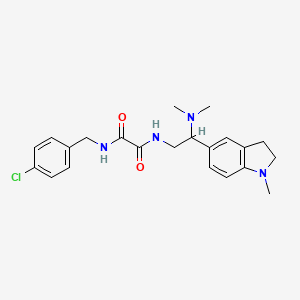
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H29F2N3O and its molecular weight is 413.513. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
Compounds related to the query have been studied for their synthesis and antibacterial activities. For instance, derivatives of quinolines with fluoro and piperazine substitutions demonstrated good antibacterial properties. These findings suggest that compounds with similar structures could be explored for their potential antibacterial applications (Sheu et al., 1998).
Anti-acetylcholinesterase Activity
Piperidine derivatives, including those related to the chemical structure , have been synthesized and evaluated for their anti-acetylcholinesterase activity. Such compounds have shown significant potential in the treatment of conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain (Sugimoto et al., 1990).
Photophysical Properties and Electron Transfer
Studies have also focused on the luminescent properties and photo-induced electron transfer of compounds with naphthalimide and piperazine components. These compounds exhibit interesting photophysical behaviors that could be leveraged in the development of fluorescent probes or materials (Gan et al., 2003).
Histamine H3 Receptor Antagonists
Benzamide derivatives with piperidine substitutions have been investigated for their potential as histamine H3 receptor antagonists. Such compounds could have applications in the treatment of neurological disorders (Nirogi et al., 2016).
Polymerizable Visible Light Initiators
Naphthalimide derivatives with piperazine substituents have been designed as one-component visible light initiators for photopolymerization. Their performance in polymerization processes highlights their potential in materials science (Yang et al., 2018).
特性
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O/c1-28-11-5-6-17-14-18(8-10-22(17)28)23(29-12-3-2-4-13-29)16-27-24(30)19-7-9-20(25)21(26)15-19/h7-10,14-15,23H,2-6,11-13,16H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWICHHJQGITPRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)



![[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B2403354.png)
![5-Benzyl-2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2403355.png)
![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)

![(E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2403358.png)
![N-(4-methylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2403360.png)